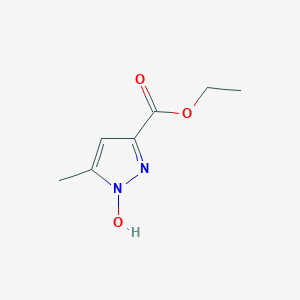
4-Cbz-Aminopiperidin
Übersicht
Beschreibung
4-Cbz-aminopiperidine is a synthetic compound with a wide range of applications in the scientific and medical fields. It is a derivative of piperidine, and its structure consists of a cyclohexyl ring with an amide group attached to the nitrogen atom. 4-Cbz-aminopiperidine has a wide range of properties, including a high affinity for proteins, good solubility, and a low toxicity profile. Its unique properties make it an attractive choice for use in research and laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Enzymkaskade-Reaktionen
„4-Cbz-Aminopiperidin“ wurde in Multi-Enzym-Kaskade-Reaktionen eingesetzt. Varianten der Galaktoseoxidase und Iminreduktase wurden verwendet, um N-Cbz-geschütztes L-Ornithinol und L-Lysinol zu L-3-N-Cbz-Aminopiperidin umzuwandeln. Dieser Prozess wurde in Eintopf-Reaktionen rationalisiert, um eine mögliche Racemisierung wichtiger labiler Zwischenprodukte zu verhindern .
Synthese von geschützten Derivaten
Die Verbindung spielt eine bedeutende Rolle bei der Synthese von geschützten Derivaten. So wurde sie beispielsweise bei der Synthese von geschützten 3-Aminopiperidin- und 3-Aminoazepan-Derivaten eingesetzt .
Arzneimittelentwicklung
„this compound“ ist ein wichtiges synthetisches Fragment für die Entwicklung von Medikamenten. Piperidinderivate sind in mehr als zwanzig Klassen von Pharmazeutika vorhanden . Die Struktur der Verbindung ermöglicht die Entwicklung schneller und kostengünstiger Methoden für die Synthese von substituierten Piperidinen .
Biologische Bewertung von potenziellen Medikamenten
Die Verbindung wurde bei der Entdeckung und biologischen Bewertung von potenziellen Medikamenten eingesetzt. Ihre pharmazeutischen Anwendungen wurden untersucht, insbesondere im Zusammenhang mit synthetischen und natürlichen Piperidinen .
Steigerung der chemischen Stabilität
„this compound“ wurde zur Steigerung der chemischen Stabilität eingesetzt. In einer Studie wurden Derivate von 17KKV-Aib entwickelt und synthetisiert, indem Lys-Residuen durch 4-Aminopiperidin-4-carbonsäure (Api) ersetzt wurden, einem cyclisierten dAA-Rest mit kationischen Eigenschaften in seiner Seitenkette .
Wirkmechanismus
Safety and Hazards
Biochemische Analyse
Biochemical Properties
4-Cbz-Aminopiperidine is a member of piperidines . It has a predicted boiling point of 396.3±41.0 °C and a predicted density of 1.13±0.1 g/cm3 . It is stored under inert gas (nitrogen or Argon) at 2–8 °C
Cellular Effects
The cellular effects of 4-Cbz-Aminopiperidine are not well-studied. Related compounds in the 4-aminopiperidine series have shown anti-bacterial activity against M. tuberculosis . Another 4-aminopiperidine analog, ZC88, has shown to block hERG1 and hERG1b channels, which are associated with the growth of neuroblastoma cells .
Molecular Mechanism
It is known that 4-aminopiperidines are extensively metabolized by cytochrome P450s, with CYP3A4 as a major isoform catalyzing their N-dealkylation reaction .
Metabolic Pathways
4-Aminopiperidines are metabolized by cytochrome P450s, with CYP3A4 as a major isoform catalyzing their N-dealkylation reaction
Eigenschaften
IUPAC Name |
benzyl N-piperidin-4-ylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c16-13(15-12-6-8-14-9-7-12)17-10-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGUAFRTAYMNHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363849 | |
| Record name | 4-Cbz-aminopiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
182223-54-7, 207296-89-7 | |
| Record name | Phenylmethyl N-4-piperidinylcarbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=182223-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Cbz-aminopiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Cbz-aminopiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | benzyl N-(piperidin-4-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B64034.png)






![4H-thieno[3,2-b]pyrrole-5-carbonyl chloride](/img/structure/B64050.png)
![2-Tert-butyl-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B64052.png)
![[(2S,3R,4S,5S,6R)-3,5-dihydroxy-2-[(2R,3R,4R,5R,6R)-5-hydroxy-2-(hydroxymethyl)-6-(2-tetradecylhexadecoxy)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate](/img/structure/B64054.png)
